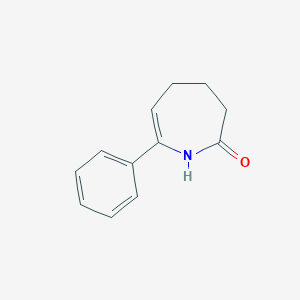![molecular formula C19H34NO3P B14218773 [3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid CAS No. 596819-84-0](/img/structure/B14218773.png)
[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid: is a synthetic organic compound characterized by the presence of an amino group, a phosphonic acid group, and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid typically involves multi-step organic reactions. One common method is the Mannich reaction , which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phosphonic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in catalysis and reaction mechanisms studies.
Biology:
- Investigated for its potential as a ligand in binding studies with proteins .
- Studied for its role in enzyme inhibition and biochemical pathways .
Medicine:
- Explored for its potential as a drug candidate in treating various diseases.
- Studied for its antimicrobial and antiviral properties .
Industry:
- Used in the manufacture of specialty chemicals .
- Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid involves its interaction with molecular targets such as enzymes and receptors . The compound can bind to specific sites on these targets, leading to inhibition or activation of biochemical pathways. For example, it has been shown to bind to the sphingosine 1-phosphate receptor 2 , affecting cellular signaling pathways .
Comparison with Similar Compounds
5-Amino-pyrazoles: These compounds are also used in organic synthesis and medicinal chemistry.
Phosphonic acids: These compounds share the phosphonic acid functional group and are used in various applications.
Uniqueness:
- The presence of a long alkyl chain in [3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid provides unique hydrophobic properties .
- The combination of amino and phosphonic acid groups allows for diverse chemical reactivity and biological activity .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
596819-84-0 |
|---|---|
Molecular Formula |
C19H34NO3P |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
[3-amino-5-(4-octylphenyl)pentyl]phosphonic acid |
InChI |
InChI=1S/C19H34NO3P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20)15-16-24(21,22)23/h9-12,19H,2-8,13-16,20H2,1H3,(H2,21,22,23) |
InChI Key |
AAEVPRISMKXZKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


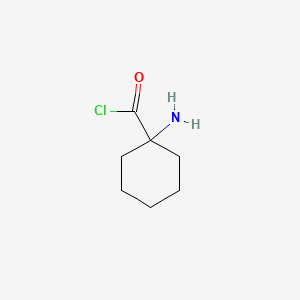

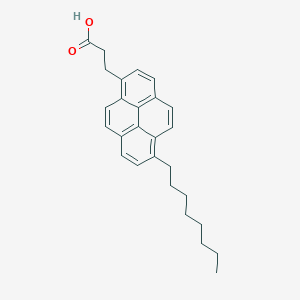
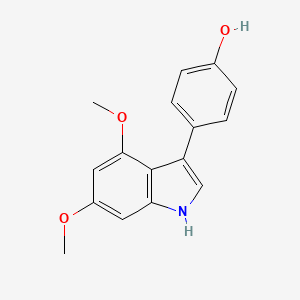
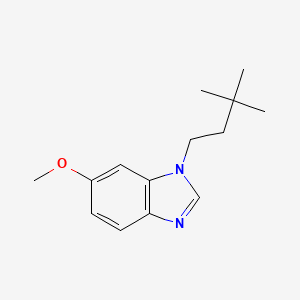
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
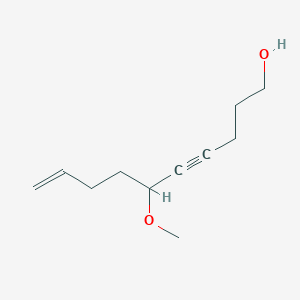
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
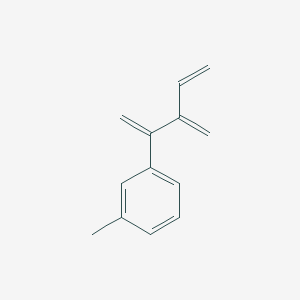
phosphanium bromide](/img/structure/B14218760.png)
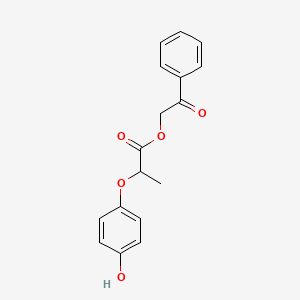
![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)
![[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol](/img/structure/B14218774.png)
